Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
Overview
Description
Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C11H12N2O3.
Mechanism of Action
Target of Action
This compound is often used as an intermediate in organic synthesis , which suggests that it may interact with a variety of molecular targets depending on the specific context of its use.
Mode of Action
As an intermediate in organic synthesis , it likely undergoes various chemical reactions to interact with its targets.
Pharmacokinetics
The pharmacokinetic properties of Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate have been partially characterized . It has been found to have high gastrointestinal absorption and is able to permeate the blood-brain barrier . It has also been found to inhibit CYP1A2, an important enzyme involved in drug metabolism . Its LogP values suggest moderate lipophilicity, which can influence its distribution within the body .
Result of Action
As an intermediate in organic synthesis , its effects likely depend on the specific context of its use.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored in a dry room temperature environment . Additionally, its solubility can influence its bioavailability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate typically involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux conditions . The intermediate carboxylic acids are then converted to the corresponding tert-butyl carboxylates via hydrogenation on a 10% palladium on carbon catalyst at 100°C and 25 atm .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same or similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
- Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
- Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Uniqueness
Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)8-7-12-13-6-4-5-9(15-2)10(8)13/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVFLQFOGOPRKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=CN2N=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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